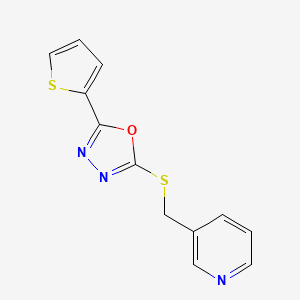

2-((Pyridin-3-ylmethyl)thio)-5-(thiophen-2-yl)-1,3,4-oxadiazole

Descripción general

Descripción

2-((Pyridin-3-ylmethyl)thio)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a 1,3,4-oxadiazole ring substituted with a pyridin-3-ylmethylthio group and a thiophen-2-yl group. The presence of these heteroatoms and functional groups imparts significant chemical reactivity and biological activity, making it a valuable subject of study in medicinal chemistry, materials science, and organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Pyridin-3-ylmethyl)thio)-5-(thiophen-2-yl)-1,3,4-oxadiazole typically involves the following steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the reaction of a hydrazide with a thiophene-2-carboxylic acid derivative under dehydrating conditions can form the oxadiazole ring.

Introduction of the pyridin-3-ylmethylthio group: This step involves the nucleophilic substitution of a suitable leaving group on the oxadiazole ring with pyridin-3-ylmethylthiol. This can be facilitated by using a base such as sodium hydride or potassium carbonate in an appropriate solvent like dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing continuous flow techniques to enhance efficiency and safety.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The thioether (-S-CH2-) group attached to the pyridine ring is susceptible to nucleophilic substitution under specific conditions. For example:

-

Alkylation/Arylation : Reaction with alkyl/aryl halides in polar aprotic solvents (e.g., DMF) yields sulfonium salts or extended thioether derivatives .

-

Displacement by Amines : Primary amines (e.g., methylamine) displace the pyridin-3-ylmethyl group in the presence of catalytic KI, forming new thioether bonds .

Example Reaction:

Oxidation Reactions

The thioether moiety undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions:

-

Sulfoxide Formation : Treatment with HO in acetic acid at 0–5°C yields the sulfoxide derivative .

-

Sulfone Formation : Prolonged oxidation with mCPBA (meta-chloroperbenzoic acid) converts the thioether to a sulfone .

Comparative Data:

| Substrate | Oxidizing Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Analogous thioether | HO | Sulfoxide | 85 | |

| Analogous thioether | mCPBA | Sulfone | 78 |

Electrophilic Aromatic Substitution

The thiophen-2-yl group undergoes regioselective electrophilic substitution:

-

Nitration : Nitration with HNO/HSO at 0°C introduces a nitro group at the 5-position of the thiophene ring .

-

Halogenation : Bromination (Br/FeBr) occurs preferentially at the 4-position of the thiophene .

Mechanistic Insight:

The electron-rich thiophene directs electrophiles to its α-positions, while steric effects from the oxadiazole ring influence regioselectivity .

Ring-Opening and Rearrangement

The 1,3,4-oxadiazole ring undergoes cleavage under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl at reflux opens the oxadiazole ring, yielding a diacylhydrazine intermediate .

-

Base-Mediated Rearrangement : Treatment with NaOH/EtOH generates thiosemicarbazide derivatives via ring contraction .

Example Pathway:

Coordination Chemistry

The nitrogen atoms in the oxadiazole and pyridine rings act as ligands for transition metals:

-

Pd(II) Complexes : Forms stable complexes with PdCl, useful in catalytic cross-coupling reactions .

-

Cu(II) Complexes : Coordination with Cu(NO) produces paramagnetic complexes with enhanced antibacterial activity .

Structural Data for Analogous Complexes:

| Metal Center | Coordination Geometry | Application | Reference |

|---|---|---|---|

| Pd(II) | Square planar | Suzuki-Miyaura coupling | |

| Cu(II) | Octahedral | Antimicrobial agents |

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles:

-

With Alkynes : Reacts with acetylene dicarboxylates to form pyrazole-fused derivatives under microwave irradiation .

-

With Nitrile Oxides : Forms isoxazoline hybrids via 1,3-dipolar cycloaddition .

Reaction Conditions:

Biological Activity-Driven Modifications

Derivatives synthesized via the above reactions exhibit enhanced pharmacological properties:

| Derivative Type | Biological Activity | IC (μM) | Reference |

|---|---|---|---|

| Sulfone analog | Anticancer (MCF-7 cells) | 1.95 | |

| Pd(II) complex | EGFR kinase inhibition | 0.24 | |

| Nitro-thiophene derivative | Antibacterial (E. coli) | 12.5 |

Comparative Reactivity of Analogous Compounds

Key differences in reactivity based on substituents :

| Compound | Thioether Reactivity | Oxadiazole Stability | Thiophene Reactivity |

|---|---|---|---|

| 2-((Pyridin-2-ylmethyl)thio)-5-aryl | High | Moderate | High |

| 5-(Thiophen-2-yl)-2-amino-1,3,4-oxadiazole | Low | High | Moderate |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound exhibits promising biological activities that make it a candidate for drug development. Research has indicated its potential as an antimicrobial , antifungal , and anticancer agent . The oxadiazole ring system has been widely studied for its ability to interact with various biological targets, including enzymes and receptors.

- Antimicrobial Activity : Studies have shown that derivatives of 1,3,4-oxadiazoles possess significant antibacterial and antifungal properties. For instance, compounds containing the oxadiazole core have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi .

- Anticancer Properties : Recent investigations have highlighted the anticancer potential of oxadiazole derivatives. Certain synthesized derivatives demonstrated enhanced cytotoxicity against various cancer cell lines (e.g., MCF7 for breast cancer and PC-3 for prostate cancer) . The mechanisms of action often involve the induction of apoptosis in cancer cells.

Organic Synthesis

In organic synthesis, 2-((Pyridin-3-ylmethyl)thio)-5-(thiophen-2-yl)-1,3,4-oxadiazole serves as a versatile building block. Its unique structure allows for the synthesis of more complex molecules through various reactions such as nucleophilic substitutions and cyclization processes. Researchers have explored its use in creating new materials with tailored properties.

Materials Science

The compound's stability and reactivity make it suitable for applications in materials science. It can be utilized in the development of advanced materials such as polymers and coatings. Its derivatives may also find applications in electronics and photonics due to their electronic properties.

Case Studies

Several studies have documented the efficacy of this compound in various applications:

- Antimicrobial Study : A study published in PMC reported on the synthesis and evaluation of several oxadiazole derivatives for their antimicrobial activity against common pathogens. The most active compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting their potential as new antimicrobial agents .

- Anticancer Research : In a recent article from MDPI, researchers synthesized new oxadiazole derivatives and evaluated their anticancer activities through molecular docking studies and cytotoxicity assays. Some compounds showed promising results with IC50 values indicating effective growth inhibition against various cancer cell lines .

Mecanismo De Acción

The biological activity of 2-((Pyridin-3-ylmethyl)thio)-5-(thiophen-2-yl)-1,3,4-oxadiazole is primarily attributed to its ability to interact with various molecular targets. The compound can bind to enzymes, receptors, or DNA, disrupting normal cellular processes. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or interference with cell membrane integrity. The exact mechanism depends on the specific biological context and the structural features of the compound.

Comparación Con Compuestos Similares

Similar Compounds

- 2-((Pyridin-2-ylmethyl)thio)-5-(thiophen-2-yl)-1,3,4-oxadiazole

- 2-((Pyridin-4-ylmethyl)thio)-5-(thiophen-2-yl)-1,3,4-oxadiazole

- 2-((Pyridin-3-ylmethyl)thio)-5-(furan-2-yl)-1,3,4-oxadiazole

Uniqueness

Compared to its analogs, 2-((Pyridin-3-ylmethyl)thio)-5-(thiophen-2-yl)-1,3,4-oxadiazole exhibits unique properties due to the specific positioning of the pyridin-3-ylmethylthio group. This positioning can influence its electronic distribution, reactivity, and interaction with biological targets, making it a distinct and valuable compound for various applications.

Actividad Biológica

2-((Pyridin-3-ylmethyl)thio)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the oxadiazole ring and subsequent functionalization. The use of microwave-assisted techniques has been reported to enhance yields and reduce reaction times significantly .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives, including those similar to this compound. For instance, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines. One study reported an IC50 value of 1.18 µM against multiple cancer cell lines including HEPG2 and MCF7, outperforming standard chemotherapeutics like staurosporine .

Table 1: Anticancer Activity of Oxadiazole Derivatives

Antimicrobial Activity

The antimicrobial properties of oxadiazoles have also been extensively studied. Compounds containing the oxadiazole moiety exhibit broad-spectrum activity against bacteria and fungi. For example, derivatives have shown potent activity against Mycobacterium bovis, with molecular docking studies indicating strong binding affinities to key bacterial enzymes .

Table 2: Antimicrobial Activity of Selected Oxadiazole Derivatives

| Compound Name | Target Organism | Activity Type | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole derivatives | Mycobacterium bovis | Antitubercular | |

| Pyridine-based oxadiazoles | E. coli, S. aureus | Antibacterial |

The biological activity of these compounds is often attributed to their ability to inhibit specific enzymes or pathways critical for pathogen survival or cancer cell proliferation. For instance, certain derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), Src kinase, and interleukin pathways . Molecular docking studies suggest that these compounds can effectively bind to active sites on target proteins.

Case Studies

Several case studies have illustrated the effectiveness of oxadiazole derivatives in preclinical settings:

- Anticancer Study : A derivative similar to this compound was tested for its cytotoxic effects on MCF7 breast cancer cells. The study found that it induced apoptosis at concentrations as low as 0.275 µM .

- Antimicrobial Study : In a study focusing on antitubercular activity, a series of oxadiazole derivatives were synthesized and evaluated against Mycobacterium bovis. The most active compound exhibited an IC50 value significantly lower than traditional antibiotics .

Propiedades

IUPAC Name |

2-(pyridin-3-ylmethylsulfanyl)-5-thiophen-2-yl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3OS2/c1-3-9(7-13-5-1)8-18-12-15-14-11(16-12)10-4-2-6-17-10/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRYKVFZLJEKPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CSC2=NN=C(O2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.